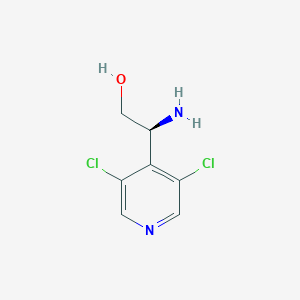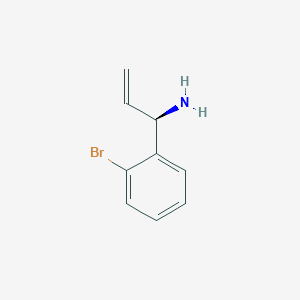
6-Bromo-2,2-dimethylthiochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethylthiochroman-4-amine is a chemical compound with the molecular formula C11H14BrNS It is a derivative of thiochroman, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylthiochroman-4-amine can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylthiochroman-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6-position of the thiochroman ring .
Another method involves the cyclization of a suitable precursor, such as 4-bromobenzenethiol, with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thiochroman derivative .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis starting from bromobenzene. This method includes steps such as chlorosulfonation, reduction, etherization, and cyclization. The use of sodium chloride as a promoter can help increase the yield of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethylthiochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted thiochroman derivatives .
Scientific Research Applications
6-Bromo-2,2-dimethylthiochroman-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as tazarotene and SSRT5 antagonists.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylthiochroman-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-2,2-dimethylthiochroman-4-amine include:
6-Bromo-4,4-dimethylthiochroman: A related compound with similar structural features but lacking the amine group.
2,2-Dimethylthiochroman-4-amine: A compound without the bromine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the bromine and amine functional groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C11H14BrNS |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrothiochromen-4-amine |
InChI |
InChI=1S/C11H14BrNS/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |
InChI Key |
AAGQBPFGXQGNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(S1)C=CC(=C2)Br)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)

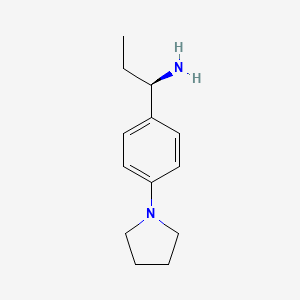
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)

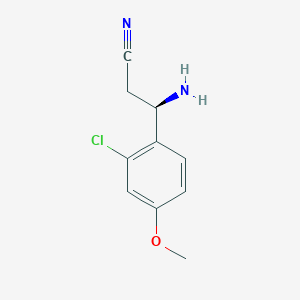
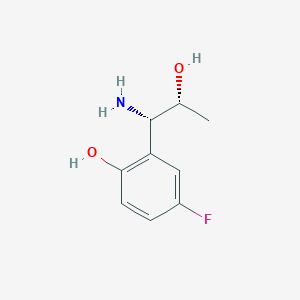
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
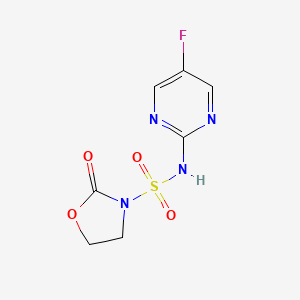
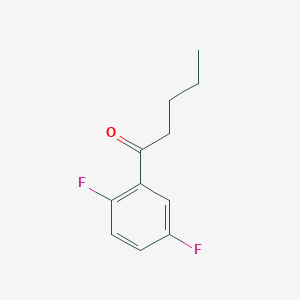
![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
